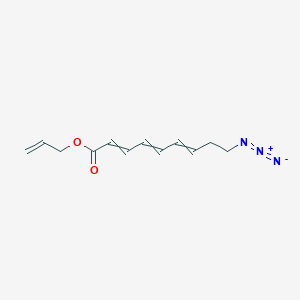phosphane} CAS No. 922551-44-8](/img/structure/B14174517.png)
(Propane-1,3-diyl)bis{[(2-iodophenyl)methyl](phenyl)phosphane}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is a complex organophosphorus compound characterized by the presence of two iodophenyl groups and a propane-1,3-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphine with 2-iodobenzyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of phosphine oxides
Reduction: Formation of reduced phosphine derivatives
Substitution: Formation of substituted phosphine compounds
科学的研究の応用
Chemistry
In chemistry, (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the development of novel pharmaceuticals and bioactive compounds.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic properties. The presence of iodophenyl groups suggests potential use in radiopharmaceuticals for diagnostic imaging.
Industry
In the industrial sector, (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications.
作用機序
The mechanism of action of (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} involves its interaction with molecular targets through its phosphine and iodophenyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action, particularly in catalysis and material science applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Bis(diphenylphosphino)methane: Another bidentate phosphine ligand with similar coordination properties.
(2-Iodophenyl)diphenylphosphine: A related compound with a single iodophenyl group.
Uniqueness
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is unique due to its propane-1,3-diyl backbone, which provides additional flexibility and spatial arrangement compared to other phosphine ligands. This structural feature enhances its ability to form stable complexes with a variety of metal centers, making it a versatile ligand in coordination chemistry and catalysis.
特性
CAS番号 |
922551-44-8 |
|---|---|
分子式 |
C29H28I2P2 |
分子量 |
692.3 g/mol |
IUPAC名 |
(2-iodophenyl)methyl-[3-[(2-iodophenyl)methyl-phenylphosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C29H28I2P2/c30-28-18-9-7-12-24(28)22-32(26-14-3-1-4-15-26)20-11-21-33(27-16-5-2-6-17-27)23-25-13-8-10-19-29(25)31/h1-10,12-19H,11,20-23H2 |
InChIキー |
HLAGWMRZYXPWID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC=C2I)C3=CC=CC=C3)CC4=CC=CC=C4I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



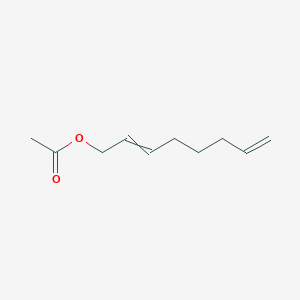

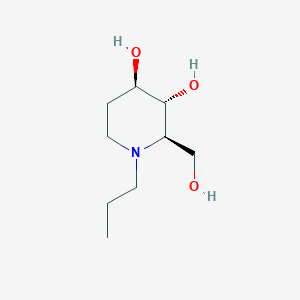
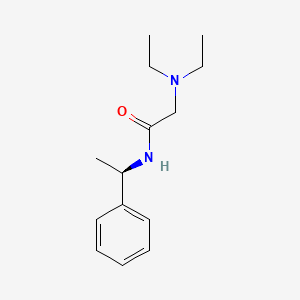
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
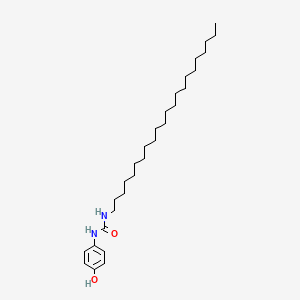
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
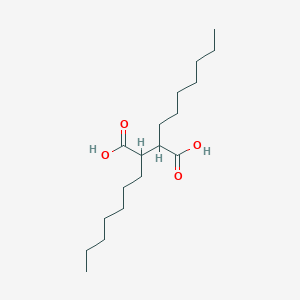
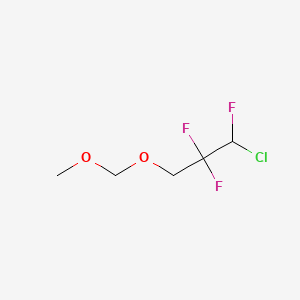
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
